![molecular formula C16H19BrN2O3 B2752260 tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate CAS No. 2089310-17-6](/img/structure/B2752260.png)

tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

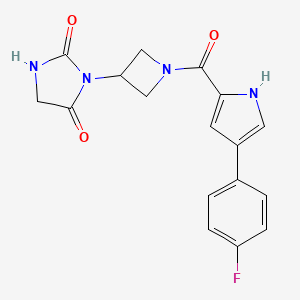

Spirocyclic oxindoles like the one you mentioned are key building blocks in drug discovery. They have been shown to exhibit a variety of interesting biological activities .

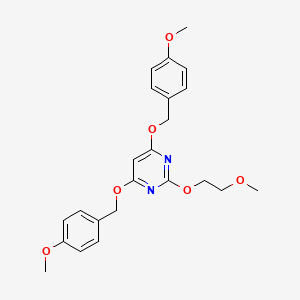

Molecular Structure Analysis

The molecular structure of spirocyclic oxindoles is unique and allows them to interact with a wide range of receptors . This structure is what makes them valuable in drug discovery.Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing novel indoline derivatives, including tert-butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, for their potential in various applications. These studies involve eco-friendly synthesis methods, spectral properties analysis, and crystal structure studies, providing insights into the molecular configurations and potential functionalities of such compounds (Sharma et al., 2016).

Efficient Synthesis Approaches

Efficient, scalable synthesis approaches for spirocyclic oxindole analogues, closely related to this compound, have been developed. These methods include key steps such as dianion alkylation and cyclization, demonstrating the compound's relevance in constructing complex molecular architectures for medicinal chemistry applications (Teng, Zhang, & Mendonça, 2006).

Novel Synthetic Routes

The compound and related intermediates have been the focus of developing novel synthetic routes, offering a convenient entry point to new compounds that access chemical spaces complementary to traditional piperidine ring systems. This highlights the potential for discovering new therapeutic agents or materials with unique properties (Meyers et al., 2009).

Condensation Reactions

Research on condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides has revealed the utility of this compound derivatives in the acylation of a wide range of non-nucleophilic nitrogen compounds. This process is significant for the synthesis of heterocyclic compounds with potential pharmacological activities (Umehara, Ueda, & Tokuyama, 2016).

Mirror Symmetry and Crystal Structure

The study of mirror symmetry in related compounds has provided insights into the molecular and crystal structures of such derivatives, offering a foundation for understanding the physical and chemical properties that may influence their application in drug design and other areas (Dong et al., 1999).

Mechanism of Action

Target of Action

Tert-Butyl 6-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them key building blocks for drug discovery . .

Mode of Action

Indole derivatives, in general, are known to interact with a wide range of receptors . This interaction can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives, in general, have been shown to inhibit cell proliferation and induce apoptosis in cancer cells, leading to complete tumor growth regression without affecting the activities of normal cells .

Action Environment

The synthesis of indole derivatives is often influenced by environmental conditions .

Future Directions

Properties

IUPAC Name |

tert-butyl 6-bromo-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-5-4-10(17)8-12(11)18-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJXRVWVJVXJBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=C(C=C3)Br)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2752185.png)

![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752186.png)

![N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride](/img/structure/B2752193.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2752198.png)

![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2752200.png)